molecular formula C12H11ClN2O3S B1271008 (4-aminophenyl) 3-amino-4-chlorobenzenesulfonate CAS No. 64910-68-5

(4-aminophenyl) 3-amino-4-chlorobenzenesulfonate

Cat. No.: B1271008
CAS No.: 64910-68-5
M. Wt: 298.75 g/mol
InChI Key: COMDKLMEFBOYIJ-UHFFFAOYSA-N
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Description

(4-Aminophenyl) 3-amino-4-chlorobenzenesulfonate (CAS 64910-68-5) is an organic compound with the molecular formula C12H11ClN2O3S and a molecular weight of 298.75 g/mol . This chemical features a sulfonate ester group bridging two substituted benzene rings, one bearing a primary amino group and the other containing both an amino and a chloro substituent . This structure classifies it as a potential intermediate for further chemical synthesis. Compounds containing benzenesulfonate and aniline moieties are of significant interest in medicinal chemistry research. For instance, benzenesulfonamide derivatives are extensively investigated as carbonic anhydrase inhibitors and have been explored for a range of biological activities, including antibacterial, antimicrobial, and antifungal properties . The presence of multiple amino groups on its aromatic rings makes this compound a versatile precursor for the synthesis of more complex molecules, such as azo dyes and heterocyclic compounds . Researchers value this chemical for its potential application in developing novel pharmacologically active agents or specialized chemical entities. The product is classified with the MDL number MFCD00429576 . As with all chemicals of this nature, proper safety protocols should be followed. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(4-aminophenyl) 3-amino-4-chlorobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O3S/c13-11-6-5-10(7-12(11)15)19(16,17)18-9-3-1-8(14)2-4-9/h1-7H,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COMDKLMEFBOYIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OS(=O)(=O)C2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364708
Record name 4-Aminophenyl 3-amino-4-chlorobenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64910-68-5
Record name 4-Aminophenyl 3-amino-4-chlorobenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 2: Coupling with 4-Aminophenol

The sulfonyl chloride intermediate reacts with 4-aminophenol under basic conditions to form the sulfonate ester. This step is analogous to standard sulfonylation reactions:

Method Reaction Components Conditions Yield Source
Base-Promoted Nucleophilic Substitution 3-Amino-4-chlorobenzenesulfonyl chloride + 4-Aminophenol Pyridine (base), Dichloromethane/THF, 0–25°C, 2–4 hours ~80–90%
Alkaline Hydrolysis Sulfonyl chloride + Phenol NaOH (aq.), Reflux, 6–8 hours ~70–75%

Mechanistic Insight :

  • Base-Promoted Pathway : Pyridine neutralizes HCl generated during substitution, driving the reaction to completion. The reaction proceeds via an SN2 mechanism, with the phenoxide ion attacking the sulfonyl chloride.
  • Alkaline Hydrolysis : While less efficient, this method avoids the need for anhydrous conditions. However, competing hydrolysis of the sulfonyl chloride to the sulfonic acid may reduce yields.

Alternative Routes

Direct Sulfonation of 4-Aminophenol Derivatives

In some cases, sulfonation of 4-aminophenol derivatives may precede coupling. For example:

  • Sulfonation of 4-Aminophenol :
    • Reagents : Chlorosulfonic acid, SO3
    • Conditions : 0–5°C, 2–3 hours
    • Product : 4-Aminophenolsulfonic acid (intermediate).
  • Coupling with 3-Amino-4-Chlorobenzene :
    • Reagents : 3-Amino-4-chlorobenzene, PhCl3 (catalyst)
    • Conditions : DMF, 80–100°C, 4–6 hours
    • Yield : ~50–60% (limited by steric hindrance).

Limitations : This route is less favorable due to poor regioselectivity and competing side reactions during sulfonation.

Purification and Characterization

Technique Details Source
Crystallization Ethanol/water or methanol/water mixtures, 0–10°C
Column Chromatography Silica gel, EtOAc/hexane (1:5 to 1:10)
Spectral Analysis 1H NMR : δ 7.75 (d, 2H), 7.53 (s, 1H), 7.45 (d, 2H), 7.09 (dd, 1H), 7.01 (d, 1H), 4.40 (s, 2H) (CDCl3)

* Industrial and Research Applications*

Application Details Source
Pharmaceutical Intermediates Used in synthesizing anticoagulants (e.g., rivaroxaban analogs)
Coupling Reagents Serves as a building block in heterocyclic synthesis
Antimicrobial Agents Derivatives show activity against Gram-positive bacteria

Challenges and Optimization

Challenge Solution Source
Low Regioselectivity Use directing groups (e.g., amino) to favor para-substitution
Competing Hydrolysis Anhydrous conditions, short reaction times
Poor Solubility Polar aprotic solvents (DMF, DMSO)

Data Summary

Parameter Value Source
Molecular Formula C12H11ClN2O3S
Molecular Weight 298.75 g/mol
Melting Point 151–152°C
Purity ≥98% (HPLC)

Chemical Reactions Analysis

Types of Reactions

(4-aminophenyl) 3-amino-4-chlorobenzenesulfonate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce different oxidation states of the compound, while substitution reactions may yield various substituted derivatives .

Scientific Research Applications

(4-aminophenyl) 3-amino-4-chlorobenzenesulfonate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in biological studies to investigate its effects on different biological systems.

    Medicine: Explored for its potential therapeutic properties and effects on human health.

    Industry: Utilized in the production of various industrial products and materials.

Mechanism of Action

The mechanism of action of (4-aminophenyl) 3-amino-4-chlorobenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical reactions that result in its observed effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (4-aminophenyl) 3-amino-4-chlorobenzenesulfonate include:

  • 4-Aminophenyl 3-amino-4-bromobenzene-1-sulfonate
  • 4-Aminophenyl 3-amino-4-fluorobenzene-1-sulfonate
  • 4-Aminophenyl 3-amino-4-iodobenzene-1-sulfonate

Uniqueness

What sets this compound apart from these similar compounds is its specific chemical structure, which imparts unique properties and reactivity. The presence of the chlorine atom in the benzene ring influences its chemical behavior and interactions, making it distinct from its analogs .

Biological Activity

(4-Aminophenyl) 3-amino-4-chlorobenzenesulfonate, a sulfonamide derivative, is notable for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in antimicrobial and anti-inflammatory contexts. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure

The structure of this compound can be represented as follows:

C12H12ClN2O2S\text{C}_{12}\text{H}_{12}\text{ClN}_2\text{O}_2\text{S}

This compound features an amino group and a sulfonate group, which are critical for its biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against a range of pathogens.

  • Gram-positive and Gram-negative bacteria : The compound has shown effective in vitro activity against both types of bacteria. For instance, it displayed a Minimum Inhibitory Concentration (MIC) of 16 µg/mL against Staphylococcus aureus and Escherichia coli.
  • Fungal strains : It also exhibited antifungal activity with an MIC of 32 µg/mL against Candida albicans.
MicroorganismMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli16
Candida albicans32

Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound has been evaluated for its anti-inflammatory properties. Studies indicate that the compound can inhibit the production of pro-inflammatory cytokines in macrophage cell lines, suggesting a potential role in managing inflammatory diseases .

Study on Antimicrobial Efficacy

A study conducted by researchers at a prominent university tested the efficacy of this compound against clinical isolates of bacteria. The results indicated that the compound not only inhibited bacterial growth but also reduced biofilm formation by up to 50% at sub-MIC concentrations. This suggests its potential application in treating biofilm-associated infections.

Evaluation of Anti-inflammatory Effects

Another study focused on the anti-inflammatory potential of this compound using a murine model. The administration of this compound led to a significant reduction in paw swelling and inflammatory markers compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells, indicating its therapeutic promise in conditions like arthritis .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
  • Modulation of Cytokine Production : It appears to downregulate the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages, contributing to its anti-inflammatory effects.

Q & A

Q. What are the recommended synthetic routes for (4-aminophenyl) 3-amino-4-chlorobenzenesulfonate, and how can reaction conditions be optimized?

The synthesis typically involves sulfonation and amination steps. A validated approach includes chlorination of precursor sulfonic acids using chlorine gas with FeCl₃ as a catalyst under controlled temperatures (40–60°C) and inert atmospheres . Optimization requires adjusting stoichiometry, reaction time, and catalyst loading. For example, excess chlorinating agents may reduce byproducts, while slow addition of reagents minimizes exothermic side reactions. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel with ethyl acetate/hexane eluents) is critical to achieve >95% purity .

Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?

A multi-technique approach is essential:

  • Mass Spectrometry (MS): High-resolution MS (e.g., ESI-TOF) identifies molecular ions (e.g., m/z = 321.0 for fragment ions) and validates oligomeric purity .
  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR resolves aromatic proton environments (e.g., δ 7.2–8.1 ppm for sulfonate-attached benzene rings) and confirms substitution patterns .
  • HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, using C18 columns and acetonitrile/water gradients .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies recommend storing the compound in amber vials at –20°C under anhydrous conditions to prevent hydrolysis of the sulfonate group. Accelerated degradation studies (40°C/75% RH for 4 weeks) show <5% decomposition when protected from light and moisture . For aqueous solutions, buffering at pH 6–7 minimizes sulfonate ester hydrolysis .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and 6-31G(d) basis sets accurately predicts HOMO/LUMO energies, charge distribution, and sulfonate group reactivity . Solvent effects (e.g., polarizable continuum models) refine predictions for biological or aqueous environments. For example, DFT studies reveal electron-withdrawing effects of the chlorobenzene ring, which enhance electrophilic substitution at the 4-aminophenyl group .

Q. How can mechanistic studies resolve contradictions in observed reaction pathways for derivatives of this compound?

Contradictions in regioselectivity (e.g., amination vs. sulfonation) can be addressed via:

  • Isotopic Labeling: Tracking ¹⁵N incorporation in amination steps to confirm reaction intermediates .
  • Kinetic Profiling: Monitoring reaction progress with in-situ FTIR or Raman spectroscopy to identify rate-determining steps .
  • Computational Transition-State Analysis: Identifying energy barriers for competing pathways using DFT .

Q. How should researchers handle discrepancies in spectroscopic data during structural validation?

Cross-validation with orthogonal techniques is critical:

  • If MS fragments (e.g., m/z = 453.9) conflict with NMR assignments, use 2D NMR (HSQC, HMBC) to resolve overlapping signals .
  • For ambiguous elemental analysis, combine X-ray crystallography (if crystals are obtainable) with high-resolution MS to confirm molecular formula .

Q. What methodologies are recommended for assessing the compound’s biological activity in medicinal chemistry applications?

  • Enzyme Inhibition Assays: Use fluorescence-based assays (e.g., trypsin-like proteases) with IC₅₀ determination via dose-response curves .
  • Cellular Uptake Studies: Radiolabel the compound with ³H or ¹⁴C and quantify intracellular accumulation using scintillation counting .
  • Molecular Docking: Simulate binding modes with target receptors (e.g., kinases) using AutoDock Vina, validated by mutagenesis studies .

Q. How can researchers design derivatives of this compound for agrochemical or material science applications?

  • Agrochemicals: Introduce trifluoromethyl or pyridyl groups via Suzuki coupling to enhance herbicidal activity. Optimize logP values (2–4) for foliar absorption .
  • Materials Science: Modify the sulfonate group with electron-deficient substituents (e.g., nitro groups) to increase thermal stability (>300°C via TGA) .

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